molecular formula C16H16N4O4 B11558369 N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11558369
M. Wt: 328.32 g/mol
InChI Key: ZXNROODAVRGTLJ-GIJQJNRQSA-N
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Description

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 4-Hydroxy-3-nitrophenylacetic acid

Uniqueness

Compared to similar compounds, N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H16N4O4/c1-11-2-5-13(6-3-11)17-10-16(22)19-18-9-12-4-7-15(21)14(8-12)20(23)24/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

ZXNROODAVRGTLJ-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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